2-Fluoro-4-methoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the benzene ring, along with an imidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Fluoro-4-methoxybenzaldehyde.
Formation of Benzimidamide: The 2-Fluoro-4-methoxybenzaldehyde is then subjected to a reaction with ammonia or an amine in the presence of a dehydrating agent to form the benzimidamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Fluoro-methoxybenzoic acids.
Reduction Products: Fluoro-methoxybenzylamines.
Substitution Products: Various substituted benzimidamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-methoxyacetophenone
- 2-Fluoro-4-methoxybenzoic acid
Comparison:
Eigenschaften
Molekularformel |
C8H9FN2O |
---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-fluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
ZQZHUXMNUPXUAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.